Mrs 3777 hemioxalate
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Overview
Description
MRS 3777 hemioxalate is a selective antagonist of the adenosine A3 receptor. It has a high affinity for the adenosine A3 receptor with a dissociation constant (K_i) of 47 nanomolar. This compound displays over 200-fold selectivity versus other adenosine receptors, including adenosine A1, adenosine A2A, and adenosine A2B receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS 3777 hemioxalate involves multiple steps, including the formation of the core purine structure and subsequent functionalization to introduce the phenoxy and cyclohexylamino groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The compound is typically stored at low temperatures under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: MRS 3777 hemioxalate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as DMSO, with careful control of temperature and pH .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
MRS 3777 hemioxalate is widely used in scientific research due to its selective antagonism of the adenosine A3 receptor. It is used to study the role of adenosine A3 receptors in various physiological and pathological processes, including inflammation, pain, and cancer . The compound is also used in drug discovery and development to identify new therapeutic targets and develop novel treatments for diseases involving adenosine A3 receptors .
Mechanism of Action
MRS 3777 hemioxalate exerts its effects by selectively binding to and blocking the adenosine A3 receptor. This prevents the activation of the receptor by its natural ligand, adenosine, thereby inhibiting downstream signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of protein kinase C (PKC) activity .
Comparison with Similar Compounds
Similar Compounds:
- Adenosine 5’-monophosphate monohydrate
- FK-453
- Cirsimarin
- Fostamatinib
- MRS1220
- KFM19
- PSB 0777 ammonium hydrate
- LUF6096
Uniqueness: MRS 3777 hemioxalate is unique due to its high selectivity and affinity for the adenosine A3 receptor. This makes it a valuable tool for studying the specific role of adenosine A3 receptors in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
N-cyclohexyl-2-phenoxy-7H-purin-6-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOKMZZMQHZKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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